Mycobutin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rifabutin involves multiple steps, starting from rifamycin S. . The key steps involve:
Spiropiperidylation: Introduction of the spiropiperidyl group to the rifamycin S core.
Functional Group Modifications: Addition of hydroxyl, methoxy, and other functional groups to improve efficacy and stability.
Industrial Production Methods: Industrial production of rifabutin typically involves large-scale fermentation of the rifamycin-producing bacteria, followed by chemical modification to introduce the spiropiperidyl group and other functional groups . The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Rifabutin undergoes various chemical reactions, including:
Oxidation: Rifabutin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the rifabutin molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing its antimicrobial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of rifabutin, which may have different levels of antimicrobial activity .
Scientific Research Applications
Mycobutin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of ansamycin antibiotics.
Biology: Investigated for its effects on bacterial RNA polymerase and its role in inhibiting bacterial growth.
Medicine: Widely used in the treatment and prevention of MAC infections in HIV-positive patients, as well as in combination therapy for tuberculosis
Mechanism of Action
Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria . This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting protein synthesis and leading to bacterial cell death . The primary molecular target is the bacterial RNA polymerase enzyme, which is essential for bacterial survival and replication .
Comparison with Similar Compounds
Rifampin: Another rifamycin antibiotic used primarily for tuberculosis treatment.
Rifapentine: A rifamycin derivative with a longer half-life, used in tuberculosis therapy.
Comparison:
Efficacy: Rifabutin is more effective against MAC infections compared to rifampin and rifapentine.
Drug Interactions: Rifabutin has fewer drug interactions compared to rifampin, making it a preferred choice for HIV-positive patients.
Side Effects: Rifabutin is generally better tolerated, with fewer side effects compared to rifampin.
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBTYMGEBZUQTK-PVLSIAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Minimally soluble (0.19 mg/mL) | |
Record name | Rifabutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rifabutin acts via the inhibition of DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria, leading to a suppression of RNA synthesis and cell death. | |
Record name | Rifabutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72559-06-9 | |
Record name | Rifabutin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifabutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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